molecular formula C17H22N2O B2943278 3-methyl-N-(2-phenylethyl)-2-(1H-pyrrol-1-yl)butanamide CAS No. 887029-49-4

3-methyl-N-(2-phenylethyl)-2-(1H-pyrrol-1-yl)butanamide

Cat. No.: B2943278
CAS No.: 887029-49-4
M. Wt: 270.376
InChI Key: KZMQXBYZHFBWFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methyl-N-(2-phenylethyl)-2-(1H-pyrrol-1-yl)butanamide is a synthetic specialty chemical offered for research and further manufacturing use. Compounds featuring the 3-methyl-2-(1H-pyrrol-1-yl)butanamide structure are of significant interest in medicinal chemistry and pharmacology, particularly in the study of ion channel modulators. Research on structurally similar homodrimane-derived amides has identified them as potential antagonists for the Transient Receptor Potential Vanilloid 4 (TRPV4) channel, a polymodal ion channel implicated in various physiological processes including osmoregulation, thermosensation, and mechanosensation . Antagonism of the TRPV4 channel has recently emerged as a potential therapeutic strategy for conditions such as pulmonary edema, including that associated with respiratory diseases like COVID-19 . The phenylethyl substituent in this compound is a common pharmacophore in bioactive molecules, suggesting its potential utility in structure-activity relationship (SAR) studies aimed at developing novel TRPV4 channel modulators. This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-methyl-N-(2-phenylethyl)-2-pyrrol-1-ylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O/c1-14(2)16(19-12-6-7-13-19)17(20)18-11-10-15-8-4-3-5-9-15/h3-9,12-14,16H,10-11H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZMQXBYZHFBWFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NCCC1=CC=CC=C1)N2C=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-methyl-N-(2-phenylethyl)-2-(1H-pyrrol-1-yl)butanamide, also known by its CAS number 887029-49-4, is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C17H22N2O
  • Molecular Weight : 270.38 g/mol
  • Density : 1.03 g/cm³ (predicted)
  • Boiling Point : 456.4 ± 38.0 °C (predicted) .

Mechanisms of Biological Activity

The biological activity of 3-methyl-N-(2-phenylethyl)-2-(1H-pyrrol-1-yl)butanamide can be attributed to its interaction with various biological targets:

  • Antifouling Activity : Research indicates that compounds related to this structure exhibit antifouling properties, making them useful in marine applications to prevent biofilm formation on submerged surfaces .
  • Neuroprotective Effects : Preliminary studies suggest that this compound may possess neuroprotective properties, potentially through the modulation of neurotransmitter systems and reduction of oxidative stress .
  • Antimicrobial Properties : The compound has shown promise in inhibiting the growth of certain bacterial strains, indicating potential as an antimicrobial agent .

Antifouling Activity Study

A study conducted on the sponge-associated fungus Letendraea helminthicola reported the production of 3-methyl-N-(2-phenylethyl)butanamide as an antifouling agent. The research highlighted its effectiveness against common marine fouling organisms, suggesting its utility in marine coatings .

Neuroprotective Effects

In a study evaluating neuroprotective compounds, researchers found that derivatives of 3-methyl-N-(2-phenylethyl)-2-(1H-pyrrol-1-yl)butanamide exhibited significant protective effects on neuronal cells subjected to oxidative stress. The mechanism was linked to the modulation of reactive oxygen species (ROS) and enhancement of cellular antioxidant defenses .

Antimicrobial Efficacy

A series of antimicrobial assays demonstrated that 3-methyl-N-(2-phenylethyl)-2-(1H-pyrrol-1-yl)butanamide effectively inhibited the growth of Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae. The compound's minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics, indicating its potential as a lead compound for antibiotic development .

Data Summary Table

PropertyValue
Molecular FormulaC17H22N2O
Molecular Weight270.38 g/mol
Density1.03 g/cm³ (predicted)
Boiling Point456.4 ± 38.0 °C (predicted)
Antifouling ActivityEffective against marine fouling organisms
Neuroprotective EffectsModulates ROS and antioxidant defenses
Antimicrobial EfficacyInhibits Gram-positive bacteria

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features

The compound’s structure combines a lipophilic 2-phenylethyl group (common in opioid agonists) with a pyrrole heterocycle, which may enhance metabolic stability or modulate receptor binding. Below is a comparative analysis with related amides from the evidence:

Table 1: Structural Comparison of Selected Amides
Compound Name Backbone N-Substituent 2-Position Substituent Key Reference
3-Methyl-N-(2-phenylethyl)-2-(1H-pyrrol-1-yl)butanamide Butanamide 2-Phenylethyl 1H-Pyrrol-1-yl Target Compound
N-(4-Fluorophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]butanamide Butanamide 4-Fluorophenyl + Piperidinyl None , Entry 4
N-(2-Fluorophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]butanamide Butanamide 2-Fluorophenyl + Piperidinyl None , Entry 11
(S)-N-[(2S,4S,5S)-5-[...]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide Butanamide Complex hexanamide 2-Oxotetrahydropyrimidinyl , Entry k

Functional Implications

  • Pyrrole vs.
  • Piperidinyl vs. Phenylethyl Substitutions : Piperidine-containing analogs () often exhibit enhanced µ-opioid receptor affinity due to spatial compatibility with the receptor’s hydrophobic pocket. The absence of piperidine in the target compound suggests a divergent binding profile .
  • Complex Backbone Modifications : Compounds in feature elaborate stereochemistry and hydroxy/oxo groups, likely improving solubility or target specificity compared to the simpler butanamide scaffold of the target compound .

Pharmacological Considerations

While direct activity data are unavailable, structural analogs suggest:

  • Opioid Receptor Interactions : The 2-phenylethyl group is a hallmark of µ-opioid agonists (e.g., fentanyl derivatives in ). However, the pyrrole substituent might reduce potency compared to fluorinated aryl groups due to altered electronic effects .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-methyl-N-(2-phenylethyl)-2-(1H-pyrrol-1-yl)butanamide?

  • Methodological Answer : The synthesis typically involves coupling a pyrrole-containing carboxylic acid derivative with 2-phenylethylamine. For example, a carboxamide intermediate can be prepared via activation of the carboxylic acid (e.g., using EDCI or HOBt) followed by nucleophilic acyl substitution. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and characterization by NMR (e.g., δ ~2.2 ppm for methyl groups, δ ~6.6–6.8 ppm for pyrrole protons) are critical .

Q. How can the purity of this compound be assessed in academic research?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection at 254 nm is standard, using a C18 column and a water/acetonitrile mobile phase. Nuclear magnetic resonance (NMR) spectroscopy (1H, 13C, and DEPT-135) can confirm structural integrity. For instance, integration ratios in 1H NMR should align with expected proton counts (e.g., pyrrole ring protons as a singlet) .

Q. What spectroscopic techniques are essential for structural confirmation?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks using 2D techniques (HSQC, HMBC) to resolve overlapping signals, particularly for the pyrrole ring and phenylethyl group.
  • Mass Spectrometry (ESI-MS) : Confirm molecular weight (expected m/z ~327.4 for [M+H]+) and fragmentation patterns.
  • FT-IR : Identify characteristic amide C=O stretches (~1650 cm⁻¹) and pyrrole N-H bending (~3400 cm⁻¹) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in stereochemical assignments?

  • Methodological Answer : Single-crystal X-ray diffraction using SHELXL or ORTEP-III is definitive for determining bond angles, torsion angles, and stereochemistry. For example, the orientation of the pyrrole ring relative to the phenylethyl group can be validated via crystallographic data, addressing discrepancies in NOESY NMR spectra .

Q. What strategies mitigate contradictions between computational modeling and experimental spectral data?

  • Methodological Answer :

Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-31G(d) level and compare calculated NMR shifts with experimental data.

Dynamic NMR : Investigate conformational exchange broadening (e.g., phenylethyl rotation) by variable-temperature NMR.

Cross-Validation : Use multiple techniques (e.g., X-ray, 2D NMR) to reconcile discrepancies in rotamer populations .

Q. How can structure-activity relationships (SAR) be explored for this compound?

  • Methodological Answer :

  • Analog Synthesis : Modify the pyrrole substituents (e.g., methyl vs. trifluoromethyl) and phenylethyl chain length.
  • Biological Assays : Test analogs for receptor binding (e.g., GPCRs via radioligand displacement) or enzyme inhibition (IC50 determination).
  • Molecular Docking : Use AutoDock Vina to predict interactions with target proteins, prioritizing key residues (e.g., hydrophobic pockets for phenylethyl groups) .

Q. What are the best practices for stability studies under varying pH and temperature?

  • Methodological Answer :

  • Forced Degradation : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H2O2), and thermal (60°C) conditions.
  • HPLC-MS Monitoring : Track degradation products (e.g., hydrolysis of the amide bond) and quantify stability using Arrhenius kinetics .

Regulatory and Safety Considerations

Q. What regulatory guidelines apply to handling this compound in preclinical studies?

  • Methodological Answer : Follow ICH M7 guidelines for genotoxicity assessment, including Ames tests for mutagenicity. Ensure compliance with laboratory safety protocols (e.g., fume hood use for volatile intermediates) and document stability data per FDA/CDER requirements .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.